molecular formula C13H15NO B13811196 2(1H)-Quinolinone, 1-(2-methylpropyl)-

2(1H)-Quinolinone, 1-(2-methylpropyl)-

Cat. No.: B13811196
M. Wt: 201.26 g/mol
InChI Key: RCWGFXJJPCHNCO-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of 1-(2-Methylpropyl)quinolin-2(1H)-one makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isobutylamine with 2-chloroquinoline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of 1-(2-Methylpropyl)quinolin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield dihydroquinoline derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

1-(2-Methylpropyl)quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylpropyl)quinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure and different biological activities.

    2-Methylquinoline: A similar compound with a methyl group at the 2-position, affecting its reactivity and properties.

    2-Phenylquinoline: A derivative with a phenyl group at the 2-position, leading to different applications and biological activities.

The uniqueness of 1-(2-Methylpropyl)quinolin-2(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(2-methylpropyl)quinolin-2-one

InChI

InChI=1S/C13H15NO/c1-10(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15/h3-8,10H,9H2,1-2H3

InChI Key

RCWGFXJJPCHNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=CC2=CC=CC=C21

Origin of Product

United States

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